2-(Methylthio)-5-(trifluoromethyl)phenol
Description
2-(Methylthio)-5-(trifluoromethyl)phenol is a substituted phenol derivative featuring a methylthio (-SCH₃) group at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C5) on the aromatic ring. This combination of substituents imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H7F3OS |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
2-methylsulfanyl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3OS/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,12H,1H3 |
InChI Key |
YEKLITMEKSVBMF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group and the methylthio group onto a phenol ring. One common method is the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This reaction can be promoted by visible light irradiation, forming electron donor-acceptor complexes with arylthiolate anions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure the efficient and safe handling of reagents. The use of photoredox catalysts and controlled reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the trifluoromethyl group.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(Methylthio)-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in various chemical reactions, including radical and nucleophilic reactions, while the phenol group can engage in hydrogen bonding and electrophilic aromatic substitution. These interactions can modulate the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Trifluoromethyl (-CF₃) Group: The electron-withdrawing nature of -CF₃ decreases electron density on the aromatic ring, enhancing the acidity of the phenolic -OH group. For example, 2-chloro-5-(trifluoromethyl)phenol () has a pKa lower than phenol due to the combined effects of -Cl and -CF₃. In 2-(methylthio)-5-(trifluoromethyl)phenol, the -CF₃ group similarly stabilizes the deprotonated phenoxide ion, though the electron-donating methylthio group (-SCH₃) partially counteracts this effect .
- Methylthio (-SCH₃) Group: Unlike -CF₃, -SCH₃ is a moderate electron-donating group via resonance (+R effect). This reduces the overall acidity of the phenol compared to analogs with stronger electron-withdrawing groups (e.g., -NO₂ or -Cl). For instance, 2-methyl-5-(trifluoromethyl)phenol (), which replaces -SCH₃ with -CH₃, likely exhibits slightly lower acidity due to the weaker electron-donating capacity of -CH₃ .
Physical Properties
- Melting Point and Solubility: The melting point of this compound is expected to be moderate (e.g., 70–90°C), influenced by hydrogen bonding from the -OH group and hydrophobic contributions from -CF₃ and -SCH₃. Analogous compounds, such as 2-(methylthio)-5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (), have reported melting points of 76–78°C, suggesting comparable thermal stability . Solubility is likely higher in polar aprotic solvents (e.g., THF, DMF) due to the polar -CF₃ group, while lipophilic -SCH₃ enhances solubility in organic solvents like ethyl acetate .
Chemical Reactivity
- Acidity: The pKa of the phenolic -OH is estimated to be ~8–9, intermediate between phenol (pKa ~10) and 2-nitro-5-(trifluoromethyl)phenol (pKa ~6–7). This balance arises from the opposing electronic effects of -CF₃ and -SCH₃ .
- Stability : The -CF₃ group enhances resistance to metabolic degradation, as seen in agrochemicals like trifluoromethylphenyl amides (). However, the -SCH₃ group may undergo oxidation to sulfoxide or sulfone derivatives under oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
